molecular formula C27H29N3O4 B3004707 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate CAS No. 896355-18-3

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Cat. No.: B3004707
CAS No.: 896355-18-3
M. Wt: 459.546
InChI Key: MIRJHQYNJRROIZ-UHFFFAOYSA-N
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Description

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a complex organic compound that features a benzyl group, a benzo[d][1,3]dioxole moiety, a phenylpiperazine unit, and a carbamate functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the phenylpiperazine unit: This can be achieved by reacting phenylhydrazine with ethylene oxide or similar reagents.

    Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine units can be coupled using appropriate linkers and catalysts.

    Carbamate formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the carbamate group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperazine unit.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate
  • Benzyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate
  • Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)carbamate

Uniqueness

The uniqueness of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Biological Activity

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its interactions with cholinesterase enzymes, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

This indicates a complex arrangement that includes a benzodioxole moiety and a piperazine ring, which are known to influence biological activity.

Enzyme Inhibition

A significant aspect of the biological activity of benzyl carbamates is their inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives of benzyl carbamate exhibit varying degrees of inhibition against these enzymes, which are crucial for neurotransmission.

Table 1: Inhibition Potency of Selected Benzyl Carbamates

CompoundTarget EnzymeIC50 (µM)Selectivity Index
Compound 32AChE32.015.55
Compound 39BChE7.027.83
RIV (Rivastigmine)AChE56.1-

The data indicates that certain compounds exhibit significantly higher inhibitory activity against BChE compared to AChE, suggesting potential selectivity that could be leveraged in therapeutic contexts .

Cytotoxicity and Pro-Apoptotic Effects

Research has also investigated the cytotoxic properties of benzyl carbamates. In particular, studies have focused on their ability to induce apoptosis in cancer cell lines. For instance, one study highlighted that a related compound could activate autophagic pathways as a survival mechanism in colon cancer cells, indicating a complex interaction with cellular processes .

Table 2: Cytotoxicity Profile of Benzyl Carbamates

CompoundCell LineIC50 (µM)Mechanism of Action
PBOX-6Colon Cancer CellsVariableInduces apoptosis
Compound XVarious Cancer Lines~20Autophagy modulation

Case Study: Inhibition Mechanism

A study conducted by researchers aimed to elucidate the mechanism by which benzyl carbamates inhibit cholinesterases. Through molecular docking studies, it was found that specific structural features, such as the presence of electron-donating groups on the phenyl ring, enhanced inhibitory potency . The research utilized pharmacophore mapping to identify critical interactions between the enzyme and the inhibitors.

Case Study: Structure-Activity Relationship (SAR)

Another important aspect is the structure-activity relationship (SAR) surrounding these compounds. Variations in substituents on the benzene ring significantly influenced both the potency and selectivity towards AChE and BChE. For example, methyl substitutions generally resulted in decreased inhibitory activity compared to phenyl or benzyl counterparts .

Properties

IUPAC Name

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c31-27(32-19-21-7-3-1-4-8-21)28-18-24(22-11-12-25-26(17-22)34-20-33-25)30-15-13-29(14-16-30)23-9-5-2-6-10-23/h1-12,17,24H,13-16,18-20H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRJHQYNJRROIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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